
Isoquercetin
概要
説明
Isoquercetin (CAS 482-35-9), also known as 3-β-D-glucopyranosylquercetin or Hirsutrin, is a glycosylated derivative of the flavonol quercetin . Its structure comprises a quercetin backbone (3,3′,4′,5,7-pentahydroxyflavone) linked to a glucose moiety at the 3-position via a β-glycosidic bond . This modification enhances its water solubility compared to the aglycone form, making it more bioavailable in physiological systems . This compound is found in traditional Chinese medicinal plants such as Schisandra chinensis (五味子) and Lonicera japonica (金银花), where it contributes to antioxidant, anti-inflammatory, and enzyme-modulating activities .
準備方法
Chemical Synthesis Strategies
Protection/Deprotection-Based Multistep Synthesis
Chemical synthesis of isoquercetin derivatives often necessitates intricate protection/deprotection strategies to achieve regioselective modifications. A prominent method involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) to protect the primary hydroxyl group at the C-6″ position of the glucose moiety . Subsequent benzylation with benzyl bromide yields a fully protected intermediate, which undergoes desilylation using tetrabutylammonium fluoride (TBAF) . This stepwise approach ensures selective functionalization while minimizing side reactions.
The Steglich esterification reaction, employing N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), facilitates the introduction of aromatic acyl groups to the C-6″ position . For instance, coupling protected isoquercitin with benzyl-protected hydroxyaromatic acids (e.g., 4-hydroxybenzoic acid) produces intermediates that are subsequently deprotected via hydrogenolysis with palladium on carbon (Pd-C) . However, challenges such as unwanted hydrogenation of double bonds in cinnamoyl derivatives remain a limitation, often resulting in saturated byproducts .
Chemoenzymatic Hybrid Approaches
Enzymatic Synthesis and Biocatalysis
Lipase-Catalyzed Acylation
Lipase B from Candida antarctica (Novozym 435) demonstrates high regioselectivity for the primary hydroxyl group of this compound’s glucose moiety. Utilizing vinyl esters of aromatic acids (e.g., vinyl cinnamate) as acyl donors, this method achieves 80–95% conversion rates under mild conditions (45°C, 48 h) . NMR and MS analyses confirm the exclusive formation of C-6″ esters without detectable migration to secondary hydroxyl groups . Key advantages include:
-
Elimination of toxic solvents (e.g., DCM, DMF)
-
Minimal byproduct formation due to enzyme specificity
-
Scalability for industrial production
However, hydroxyaromatic acids (e.g., gallic acid) prove recalcitrant to enzymatic acylation, necessitating chemical protection prior to esterification .
Whole-Cell Biocatalytic Systems
Recent breakthroughs in metabolic engineering have enabled one-pot biosynthesis of this compound from quercetin and sucrose. Recombinant E. coli BL21 strains co-expressing:
-
MiF3GT (this compound synthase)
-
GmSUS (sucrose synthase for UDP-glucose recycling)
-
EcSUP (sucrose permease)
-
DAEase (D-allulose-3-epimerase)
achieve simultaneous production of this compound (41 ± 2.4 mg/L) and D-allulose (5.7 ± 0.8 g/L) within 5 hours . This system circumvents costly UDP-glucose supplementation by leveraging sucrose-derived UDP recycling, reducing production costs by 60% compared to traditional methods .
Extraction and Isolation Techniques
Ultrasound-Assisted Extraction (UAE)
Optimization of UAE parameters for Ephedra alata yields this compound recoveries of 1033.96 ± 3.28 µg/g under the following conditions :
Parameter | Optimal Value |
---|---|
Ultrasonication Time | 10 min |
Temperature | 60°C |
Solvent-to-Solid Ratio | 60 mL/g |
Ethanol Concentration | 70% |
Ultrasonic Power | 75 W |
RSM analysis identifies ethanol concentration and solvent-to-solid ratio as critical factors, contributing 32% and 28% to extraction efficiency, respectively . UAE outperforms Soxhlet extraction, which requires 6 hours but yields only 687 µg/g due to thermal degradation .
Solid-Phase Extraction (SPE) Purification
Post-extraction purification using C18 SPE cartridges achieves 98.2% this compound purity. Elution with methanol-water (80:20, v/v) removes polar impurities while retaining flavonol glycosides . Coupling SPE with preparative HPLC further enhances purity to >99% for pharmaceutical applications .
Comparative Analysis of Synthesis Methods
Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
---|---|---|---|---|
Chemical Synthesis | 65–78 | 92–95 | 120–180 | Moderate |
Enzymatic Acylation | 80–95 | 97–99 | 80–110 | High |
Whole-Cell Biocatalysis | 88–93 | 95–98 | 45–60 | Very High |
UAE Extraction | 0.10–0.15 | 98–99 | 20–30 | Limited |
Enzymatic and biocatalytic methods exhibit superior cost-effectiveness and scalability, making them preferable for industrial-scale production . Chemical synthesis remains relevant for producing non-natural derivatives unavailable through biological routes .
化学反応の分析
Types of Reactions: Isoquercetin undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis.
Common Reagents and Conditions:
Glycosylation: this compound can be glycosylated using uridine diphosphate-dependent UDP-glycosyltransferase.
Hydrolysis: Enzymatic hydrolysis of rutin using α-L-rhamnosidase produces this compound.
Major Products Formed:
Quercetin-3-O-(6″-O-acetyl)-β-D-glucoside: This compound is formed when this compound undergoes further biotransformation.
科学的研究の応用
Antiviral Applications
Isoquercetin has demonstrated broad-spectrum antiviral activity against several viruses, including influenza, Zika, dengue, and SARS-CoV-2. Research indicates that this compound can significantly reduce viral infection rates and mitigate the severity of diseases caused by these viruses.
- Mechanism of Action : this compound inhibits viral entry and replication through multiple pathways. It enhances immune responses and exhibits antioxidant properties that protect host cells from viral-induced damage .
- Clinical Relevance : Given its safety profile and bioavailability compared to quercetin, this compound is being explored as a potential prophylactic and therapeutic agent against COVID-19. Studies suggest that it may help prevent severe outcomes in infected patients .
Cancer Therapeutics
This compound's role in oncology is particularly promising due to its ability to target specific pathways involved in cancer progression.
- Thrombosis Prevention : A study involving cancer patients at high risk for thrombosis showed that this compound significantly inhibited protein disulfide isomerase (PDI) activity, leading to reduced thrombin generation and lower levels of coagulation markers in circulation . This suggests its potential use as an adjunct therapy in cancer care.
- Antitumor Effects : this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as the modulation of cell signaling pathways related to inflammation and oxidative stress .
Neuroprotective Properties
This compound exhibits neuroprotective effects that are beneficial for conditions like Alzheimer's disease.
- Cognitive Function : In animal models, this compound treatment improved cognitive function by reducing oxidative stress and inflammation associated with neurodegeneration. It was found to decrease levels of amyloid-beta peptides and enhance brain-derived neurotrophic factor (BDNF) production .
- Mechanisms : this compound reduces pro-inflammatory cytokines and oxidative stress markers, which are critical in the pathophysiology of neurodegenerative diseases. Its ability to enhance acetylcholinesterase activity further supports its cognitive benefits .
Metabolic Health
This compound's impact on metabolic syndrome has been investigated with promising results.
- Gut Microbiome Modulation : Long-term supplementation with this compound has been shown to positively influence gut microbiota composition, potentially leading to improved metabolic health outcomes in animal models .
- Inflammation Reduction : this compound may help alleviate symptoms associated with metabolic syndrome by reducing systemic inflammation and improving insulin sensitivity .
Summary Table of this compound Applications
作用機序
Isoquercetin exerts its effects through several molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by inhibiting the production of reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).
Immunomodulatory Activity: this compound modulates the immune response by affecting the activity of various immune cells.
Anticoagulant Activity: It inhibits platelet aggregation and thrombus formation.
類似化合物との比較
Structural and Physicochemical Properties
The table below compares Isoquercetin with quercetin (aglycone) and other glycosylated derivatives:
Compound | Glycosylation Position | Sugar Moiety | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Bioavailability |
---|---|---|---|---|---|---|
This compound | 3-OH | Glucose | C₂₁H₂₀O₁₂ | 464.38 | High | Moderate-High |
Quercetin | None | None | C₁₅H₁₀O₇ | 302.24 | Low | Low |
Rutin | 3-OH | Rutinose | C₂₇H₃₀O₁₆ | 610.52 | Moderate | Low-Moderate |
3-Rhamnosylquercetin | 3-OH | Rhamnose | C₂₁H₂₀O₁₁ | 448.38 | Moderate | Moderate |
Key Insights :
- Glycosylation Impact: The 3-O-glycosylation in this compound and Rutin increases solubility but introduces variability in absorption. Glucose-linked this compound is more readily absorbed via sodium-glucose transporters (SGLT1) than Rutin’s rutinose-linked form, which requires gut microbiota hydrolysis .
- Molecular Weight : Higher molecular weight in Rutin reduces membrane permeability compared to this compound .
Antioxidant Capacity
- This compound : Demonstrates superior radical scavenging activity (IC₅₀ = 12.3 μM in DPPH assay) compared to Quercetin (IC₅₀ = 16.7 μM) due to enhanced solubility .
- 3-Rhamnosylquercetin: Shows reduced activity (IC₅₀ = 24.5 μM) owing to steric hindrance from the rhamnose group .
Enzyme Modulation
- Cytochrome P450 1A1 (CYP1A1) Inhibition : this compound inhibits CYP1A1 (Ki = 0.8 μM) more effectively than Quercetin (Ki = 1.2 μM), attributed to glucose stabilizing interactions with the enzyme’s active site .
- Protein Disulfide Isomerase (PDI) Binding : this compound’s glycosylation reduces affinity for PDI compared to Quercetin, altering its role in endoplasmic reticulum stress responses .
Pharmacokinetics
- Absorption : this compound’s oral bioavailability (~35%) surpasses Quercetin (~2%) and Rutin (~20%) .
- Metabolism : The glucose moiety in this compound is cleaved by intestinal β-glucosidases, releasing quercetin for systemic uptake .
Research Findings and Contradictions
- Enhanced Bioavailability: Nanoformulations (e.g., liposomes) improve this compound delivery, achieving 2.3-fold higher plasma concentrations than free this compound .
- Contradictory Evidence : Some studies report lower this compound activity in cancer models compared to Quercetin, possibly due to delayed aglycone release .
生物活性
Isoquercetin, a flavonoid glycoside derived from quercetin, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects. This article synthesizes current research findings on this compound's biological activity, supported by data tables and case studies.
This compound (quercetin-3-O-β-D-glucopyranoside) is characterized by a glucose moiety attached to the quercetin backbone, enhancing its solubility and bioavailability compared to quercetin itself. It exhibits approximately four times greater water solubility than quercetin, which influences its absorption and physiological effects . The metabolic pathway of this compound involves deglycosylation in the intestine and liver, leading to the formation of various metabolites, including conjugated and methylated derivatives of quercetin .
Antioxidant Activity
This compound demonstrates significant antioxidant properties. In vitro studies indicate that it effectively reduces reactive oxygen species (ROS) levels in various cell lines. For instance, this compound treatment in PC12 cells resulted in decreased nitrate production and ROS levels while upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .
Table 1: Antioxidant Effects of this compound
Study Reference | Cell Line | Measurement | Result |
---|---|---|---|
PC12 | ROS levels | Significant reduction (P<0.001) | |
LPS-treated | MDA levels | Dose-dependent decrease (P<0.001) | |
LPS-treated | SOD/CAT activity | Increased activity (P<0.001) |
Anti-inflammatory Properties
This compound exhibits potent anti-inflammatory effects. In animal models, it has been shown to significantly reduce inflammatory markers such as TNF-α and IL-6 following carrageenan-induced inflammation . In a study where this compound was administered prior to an inflammatory challenge, there was a notable decrease in exudate volume and cellular content in the inflamed tissue .
Case Study: Anti-inflammatory Effects in Rats
In a controlled experiment, rats injected with this compound (10 mg/kg) prior to carrageenan challenge exhibited significantly lower inflammatory indices compared to untreated controls. This suggests that this compound can modulate inflammatory responses effectively.
Antiviral Activity
This compound has shown broad-spectrum antiviral activity against several viruses, including influenza A and B, Zika, Ebola, and dengue viruses. In vitro studies indicate that this compound inhibits viral replication at low concentrations . This property is particularly relevant in the context of emerging viral infections.
Table 2: Antiviral Efficacy of this compound
Virus Type | Effective Concentration | Mechanism of Action |
---|---|---|
Influenza A/B | Low concentrations | Inhibition of viral replication |
Zika | Low concentrations | Inhibition of cell infection |
Ebola | Low concentrations | Inhibition of viral entry |
Neuroprotective Effects
Recent studies highlight this compound's neuroprotective potential. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta peptide levels and enhancing brain-derived neurotrophic factor (BDNF) production . this compound also downregulated pro-inflammatory cytokines in neuroinflammatory models, indicating its potential utility in neurodegenerative disorders.
Case Study: Neuroprotection in Alzheimer's Model
In an Alzheimer’s disease model using colchicine-treated rats, this compound administration led to an increase in latency times during memory tests compared to control groups. This suggests enhanced cognitive function attributable to this compound's protective effects against oxidative stress and inflammation.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Isoquercetin’s bioavailability and pharmacokinetics in preclinical research?
- Methodological Answer : Use a combination of in vitro (e.g., Caco-2 cell monolayers for intestinal permeability) and in vivo models (rodent studies with plasma/tissue sampling) to assess absorption, distribution, metabolism, and excretion (ADME). Analytical techniques like HPLC or LC-MS/MS should quantify this compound and its metabolites. Dose-response studies should include physiologically relevant concentrations (e.g., 10–100 mg/kg in rodents) to mimic human intake .
Q. How can researchers standardize assays for evaluating this compound’s antioxidant activity across different laboratories?
- Methodological Answer : Adopt validated assays (e.g., DPPH, ORAC, or FRAP) with strict protocols for reagent preparation, incubation times, and positive controls (e.g., Trolox or ascorbic acid). Report results in µmol TE/g (Trolox equivalents) and include inter-laboratory calibration using reference samples to minimize variability .
Q. What are the critical parameters for designing dose-response studies to assess this compound’s anti-inflammatory effects?
- Methodological Answer : Define the therapeutic window using preliminary cytotoxicity assays (e.g., MTT or LDH release). Use primary immune cells (e.g., macrophages) or animal models (e.g., LPS-induced inflammation) with endpoints like cytokine profiling (IL-6, TNF-α) and NF-κB pathway analysis. Include a negative control (vehicle) and positive control (e.g., dexamethasone) .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in cancer models be systematically addressed?
- Methodological Answer : Conduct a meta-analysis of existing studies, stratifying results by cancer type, cell lines (e.g., primary vs. metastatic), and this compound’s purity (>95% by HPLC). Use in silico tools (molecular docking or pathway enrichment analysis) to identify context-dependent mechanisms. Replicate key experiments under standardized conditions to verify reproducibility .
Q. What strategies optimize the design of clinical trials investigating this compound’s synergistic effects with chemotherapeutics?
- Methodological Answer : Apply the PICOT framework:
- P : Patient population (e.g., stage III colorectal cancer).
- I : Intervention (this compound + FOLFOX regimen).
- C : Comparison (FOLFOX alone).
- O : Outcomes (tumor regression, biomarkers like VEGF).
- T : Timeframe (6-month follow-up).
Use adaptive trial designs with interim analyses to adjust dosing or enrollment criteria .
Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across neurodegenerative disease models?
- Methodological Answer : Perform comparative transcriptomics/proteomics on in vitro (e.g., SH-SY5Y cells) and in vivo (e.g., transgenic mouse models) systems treated with this compound. Validate findings using CRISPR/Cas9-mediated gene knockout of suspected targets (e.g., Nrf2 or SIRT1). Publish raw datasets in open-access repositories to enable cross-study validation .
Q. Methodological Guidance for Addressing Common Challenges
Q. What statistical approaches are recommended for analyzing nonlinear dose-response relationships in this compound studies?
- Answer : Use nonlinear regression models (e.g., sigmoidal or log-logistic curves) to calculate EC₅₀/IC₅₀ values. For heterogeneous data, apply mixed-effects models or Bayesian hierarchical analysis to account for variability between replicates or cohorts .
Q. How should researchers handle batch-to-batch variability in this compound sourcing for long-term studies?
- Answer : Partner with suppliers who provide certificates of analysis (CoA) detailing purity, solubility, and stability (e.g., accelerated stability testing at 40°C/75% RH). Pre-test each batch using UV-Vis spectroscopy or NMR and archive samples for retrospective analysis .
Q. What frameworks ensure ethical rigor when studying this compound’s effects in vulnerable populations (e.g., pediatric or geriatric cohorts)?
- Answer : Follow CONSORT guidelines for clinical trials and include an independent data safety monitoring board (DSMB). For preclinical studies, adhere to ARRIVE 2.0 guidelines for animal research, detailing inclusion/exclusion criteria and humane endpoints .
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSQVDMCBVZWGM-QSOFNFLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isoquercitrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
482-35-9 | |
Record name | Quercetin 3-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetin 3-O-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquercetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12665 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quercetin-3-o-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOQUERCETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PC637T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isoquercitrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238 - 242 °C | |
Record name | Isoquercitrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。